3,4-diethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
3,4-Diethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a heterocyclic benzamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core linked to a 3,4-diethoxy-substituted aromatic ring via an ethyl chain. The ethoxy groups at the 3,4-positions of the benzamide moiety likely enhance lipophilicity and metabolic stability compared to smaller substituents like methoxy or hydroxyl groups . The m-tolyl group on the thiazolotriazole ring may contribute to steric and electronic effects that influence receptor binding or enzyme inhibition.
Properties
IUPAC Name |
3,4-diethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-4-30-20-10-9-18(14-21(20)31-5-2)23(29)25-12-11-19-15-32-24-26-22(27-28(19)24)17-8-6-7-16(3)13-17/h6-10,13-15H,4-5,11-12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMZINMKYMPCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring is known to be planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These properties could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs). These compounds likely interact with various biochemical pathways to exert their effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the compound’s bioavailability.
Biological Activity
3,4-Diethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a compound belonging to the thiazolo[3,2-b][1,2,4]triazole class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.
- Molecular Formula : C20H22N4O2S
- Molecular Weight : 362.48 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study reported that thiazole derivatives showed efficacy against various bacterial strains. The presence of the thiazole moiety is believed to enhance the antimicrobial activity by disrupting bacterial cell wall synthesis .
Anti-inflammatory Effects
Compounds in the thiazolo[3,2-b][1,2,4]triazole family have also been studied for their anti-inflammatory properties:
- Mechanism of Action : The anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of similar compounds have been evaluated in various cancer cell lines:
- Case Study : In vitro studies demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibited cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism may involve apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole ring | Enhances antimicrobial and anticancer activity |
| Ethoxy groups | Contributes to lipophilicity and bioavailability |
| m-Tolyl substitution | May increase selectivity towards specific biological targets |
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of this compound suggests good absorption potential:
- Bioavailability Score : Predicted to have a bioavailability score of 0.55 indicating a 55% chance for at least 10% oral bioavailability .
Toxicity Assessment
Toxicity studies are crucial for assessing the safety profile of new compounds. Preliminary evaluations suggest that derivatives similar to this compound exhibit low toxicity levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
Structural and Functional Insights:
Substituent Effects on Lipophilicity and Bioavailability: The 3,4-diethoxy groups in the target compound likely increase lipophilicity compared to the 3,4-dimethoxy analog (CAS 894046-04-9) . The 4-butoxy derivative (CAS 894021-38-6) exhibits even higher hydrophobicity due to the longer alkyl chain, which may enhance membrane permeability but reduce aqueous solubility .
Electronic and Steric Modifications: Substitution at the thiazolotriazole ring significantly impacts activity. Chlorophenyl and trifluoromethylphenyl substituents (e.g., compounds 5b and 7b in ) are associated with antimicrobial activity due to their electron-deficient aromatic systems .
Synthetic Considerations: The target compound’s ethyl linker between the benzamide and thiazolotriazole may improve conformational flexibility compared to rigid analogs like N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide (CAS 1005295-15-7), which contains a dihydrodioxin moiety that restricts rotation . Yields for thiazolotriazole derivatives vary widely: compounds with methoxy substituents (e.g., 8b in ) achieve 85% yields, while bulkier groups (e.g., trifluoromethyl in 7b) reduce yields to 21% due to steric hindrance .
Crystallographic and Stability Data :
- Triazolothiadiazole analogs (e.g., ) exhibit planar ring systems stabilized by C–H⋯π interactions and hydrogen bonding, which may correlate with the target compound’s stability .
Research Findings and Gaps
- Physicochemical Data : Critical parameters such as melting point, solubility, and stability remain unreported for the target compound and several analogs (e.g., CAS 894046-04-9, CAS 1005295-15-7) .
- Synthetic Optimization : POCl3-mediated cyclization () is a common method for triazole-thiazole systems, but scalability and safety concerns necessitate exploration of alternative catalysts .
Q & A
What are the optimal synthetic conditions for preparing 3,4-diethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide?
Basic
The synthesis involves multi-step reactions, starting with the formation of thiazolo-triazole intermediates. Key steps include refluxing precursors like substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . Intermediate characterization via NMR and IR spectroscopy is critical to confirm structural integrity before proceeding to final coupling reactions.
What biological activities are associated with this compound, and how are they assessed?
Basic
Preliminary studies on structurally similar triazolothiadiazoles demonstrate antifungal and antimicrobial potential. For example, molecular docking studies against fungal targets like 14-α-demethylase lanosterol (PDB: 3LD6) suggest competitive inhibition mechanisms . Standard assays include broth microdilution for MIC (Minimum Inhibitory Concentration) determination against Candida spp. or Aspergillus strains, paired with cytotoxicity screening using mammalian cell lines (e.g., HEK-293) .
Which analytical techniques are most reliable for characterizing this compound?
Basic
Routine characterization employs NMR, NMR, and IR spectroscopy to confirm functional groups and regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) ensures batch consistency . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as seen in triazolothiadiazole analogs .
How can structural modifications enhance its pharmacological profile?
Advanced
Systematic SAR (Structure-Activity Relationship) studies suggest that substituents on the phenyl ring (e.g., electron-withdrawing groups like -F or -Cl) improve antifungal potency. For instance, fluorinated analogs exhibit enhanced binding to cytochrome P450 enzymes due to increased electronegativity . Rational design should prioritize modifying the benzamide or thiazolo-triazole moieties while monitoring lipophilicity (logP) to optimize bioavailability .
What methodologies identify biological targets for this compound?
Advanced
Target deconvolution combines molecular docking with enzymatic assays. Docking simulations using AutoDock Vina or Schrödinger Suite predict interactions with fungal lanosterol demethylase, while in vitro enzymatic inhibition assays (e.g., spectrophotometric monitoring of ergosterol biosynthesis) validate target engagement . Proteomic profiling (e.g., affinity chromatography coupled with LC-MS/MS) can identify off-target effects .
How should researchers address contradictions in reported biological activity data?
Advanced
Discrepancies often arise from assay variability (e.g., inoculum size in antifungal tests) or impurities. Mitigation strategies include:
- Repeating assays under standardized CLSI (Clinical and Laboratory Standards Institute) guidelines.
- Cross-validating results with orthogonal methods (e.g., time-kill curves vs. MIC).
- Purity verification via HPLC and elemental analysis to exclude confounding byproducts .
What are the stability and storage requirements for this compound?
Basic
Triazolothiadiazole derivatives are typically stable at 2–8°C in inert atmospheres (argon or nitrogen). Long-term storage in amber vials with desiccants (e.g., silica gel) prevents photodegradation and hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life under ICH guidelines .
How do in vitro and in vivo models differ in evaluating its therapeutic potential?
Advanced
In vitro models (e.g., fungal biofilms) prioritize high-throughput screening but lack pharmacokinetic relevance. In vivo efficacy requires murine candidiasis models, with pharmacokinetic parameters (C, AUC) assessed via LC-MS/MS. Bridging the two involves ex vivo toxicity assays (e.g., hemolysis tests) and microsomal stability studies to predict hepatic clearance .
What synthetic challenges arise during scale-up, and how are they resolved?
Advanced
Scale-up issues include low yields in cyclocondensation steps due to steric hindrance. Mitigation strategies:
- Optimizing solvent polarity (e.g., switching from ethanol to DMF) to improve intermediate solubility.
- Employing flow chemistry for exothermic reactions to enhance temperature control.
- Catalytic methods (e.g., p-TsOH) to accelerate ring-closure kinetics .
How does molecular docking inform the design of derivatives with improved activity?
Advanced
Docking simulations (e.g., using PyMOL or MOE) map interactions between the compound’s thiazole ring and enzyme active sites. For example, hydrogen bonding with lanosterol demethylase’s heme moiety correlates with antifungal activity. Free energy perturbation (FEP) calculations refine binding affinity predictions, guiding substitutions at the triazole C-6 position for enhanced steric complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
